4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
Description
Properties
IUPAC Name |
4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMWJSLSINTZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424322 | |
| Record name | 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-23-5 | |
| Record name | 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is efficient and yields moderate to good results. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and Michael addition reactions suggests that scalable production could be feasible with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and substituted imidazopyridines, which can have varied biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, showing promising results in inhibiting their growth. The mechanism of action is believed to involve disruption of cellular processes in microorganisms . This property makes it a potential candidate for developing new antibiotics or antifungal agents.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Studies indicate that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
In materials science, the compound has been investigated for its potential use in polymer synthesis. Its unique structure can serve as a building block for creating novel polymers with tailored properties. For example, incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength .
Nanomaterials
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs can improve drug solubility and bioavailability . This application is particularly beneficial in targeting specific tissues or cells in therapeutic contexts.
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide or herbicide. Research indicates that certain derivatives possess herbicidal activity against common agricultural weeds. Their mode of action typically involves interference with plant growth regulators or metabolic pathways essential for weed survival .
Plant Growth Regulators
Additionally, derivatives of this compound are being studied for their potential as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants .
Case Studies
Mechanism of Action
The mechanism of action of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as GABA A receptors, where it acts as a positive allosteric modulator . This interaction influences various signaling pathways, leading to its observed biological effects. Additionally, the compound can inhibit enzymes involved in carbohydrate metabolism and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Halogenated Derivatives : Bromine or fluorine substituents (e.g., 4-bromophenyl or 4-fluorophenyl analogs) enhance binding to hydrophobic pockets in enzymes or receptors, often correlating with anticancer or antimicrobial activity .
- Trifluoromethyl Groups : The CF₃ group increases lipophilicity and metabolic resistance, making such derivatives suitable for kinase-targeted therapies .
- Positional Effects : Methyl groups at position 5 (logP: 0.96) versus position 2 (logP: 0.89) alter pharmacokinetic profiles .
Core Structure Modifications
The imidazo-pyridine scaffold's ring fusion pattern critically determines biological interactions:
- Imidazo[4,5-c]pyridine : The saturated 4,5,6,7-tetrahydro configuration enhances conformational flexibility, facilitating receptor binding .
- Imidazo[4,5-b]pyridine : A distinct ring fusion pattern shifts the compound's selectivity toward antimicrobial targets .
- Triazolo[4,5-c]pyridines : Replacement of the imidazole ring with triazole (e.g., in P2X7 antagonists) introduces hydrogen-bonding capabilities, improving target engagement .
Stereochemical and Functional Group Influences
- Stereochemistry : The (4R,6S)-configured analog 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid demonstrates unique interactions with chiral biological targets, underscoring the importance of stereochemistry in drug design .
- Carboxylic Acid Derivatives : Functional groups like carboxylic acids (e.g., in dihydrochloride salts) improve solubility and enable salt bridge formation with basic residues in enzymes .
Biological Activity
Overview
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS Number: 876708-23-5) is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. This compound has attracted significant attention in medicinal chemistry due to its structural similarity to purines and its potential therapeutic applications. Its biological activities include modulation of neurotransmission and inhibition of various kinases, making it a compound of interest for treating central nervous system disorders and certain types of cancer.
Target Receptors and Pathways
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the GABA receptor. This interaction enhances GABAergic neurotransmission, which is crucial for maintaining inhibitory control in the central nervous system. Additionally, this compound has been shown to influence the MAPK/ERK signaling pathway , which is vital for cell proliferation and differentiation.
Biochemical Interactions
This compound interacts with various enzymes and proteins within cellular pathways. For instance:
- Aromatase Inhibition : It binds to the active site of aromatase, inhibiting estrogen biosynthesis, which is particularly relevant in hormone-dependent cancers.
- VEGFR-2 Kinase Inhibition : Studies have identified derivatives of this compound as effective inhibitors of the VEGFR-2 kinase, suggesting potential applications in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development. It exhibits stability under standard laboratory conditions with minimal degradation over time. The compound's ability to localize in various cellular compartments (cytoplasm, nucleus, mitochondria) enhances its bioavailability and therapeutic efficacy.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound and its derivatives:
| Activity | IC Value | Reference |
|---|---|---|
| GABA Receptor Modulation | Not specified | BenchChem |
| VEGFR-2 Kinase Inhibition | 0.05 μM | PubMed |
| Aromatase Inhibition | 0.1 μM | MDPI |
| Anti-inflammatory Activity | Not specified | MDPI |
Case Studies
- GABA Receptor Modulation : Research indicates that this compound enhances GABAergic signaling in neuronal cultures. This modulation could potentially lead to therapeutic effects in anxiety and seizure disorders.
- VEGFR-2 Inhibition : A study demonstrated that derivatives of this compound effectively inhibit VEGFR-2 activity in vitro. This inhibition was linked to reduced angiogenesis in tumor models, highlighting its potential as an anti-cancer agent.
- Aromatase Inhibition : The compound's ability to inhibit aromatase suggests that it could be beneficial in treating estrogen-dependent cancers such as breast cancer. The structure–activity relationship (SAR) studies indicate that modifications at specific positions enhance its inhibitory potency significantly.
Q & A
Q. What are the optimal synthetic routes for 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, protection/deprotection, and functionalization. For example:
-
Core Formation : Cyclize precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic conditions (e.g., 0.01 M HCl) to form the imidazo[4,5-c]pyridine core .
-
Protection : Use trityl chloride in MeCN with triethylamine (TEA) to protect reactive sites (78.4% yield) .
-
Deprotection : Catalytic hydrogenation (e.g., 10% Pd/C in MeOH under H₂) removes benzyl or trityl groups (89% yield) .
-
Key Parameters : Reaction time, solvent polarity (DCM/DMF vs. MeCN), and temperature (0°C vs. rt) critically impact yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Core Cyclization | 0.01 M HCl, reflux | 79.5 | >95 | |
| Trityl Protection | Trityl chloride, TEA, MeCN | 78.4 | >95 | |
| Hydrogenation | Pd/C, H₂, MeOH | 89.0 | >95 |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.5–4.5 ppm for tetrahydro protons; δ 120–150 ppm for aromatic carbons) confirm regiochemistry and purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂N₄: calc. 200.24, obs. 200.24) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds ensure reproducibility in biological assays .
- Hydration State : TGA/DSC identifies hydrate forms (e.g., dihydrate vs. anhydrous) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
-
Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridinyl or imidazole rings to modulate binding affinity. For example, fluorinated analogs show improved solubility and receptor occupancy (e.g., ED₅₀ = 0.07 mg/kg in P2X7 antagonism) .
-
Core Modifications : Replace the tetrahydroimidazopyridine scaffold with triazolo or thiazolo analogs to alter pharmacokinetics .
-
Validation : Use in vitro assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to predict target interactions .
- Data Table :
| Analog | Modification | Biological Activity (ED₅₀/IC₅₀) | Source |
|---|---|---|---|
| Compound 35 | 3-Fluoro-2-(CF₃)pyridinyl | 0.07 mg/kg (P2X7) | |
| 4-(4-Fluorophenyl) | Fluorine at phenyl ring | Improved solubility |
Q. What computational strategies resolve contradictions in biological assay data for this compound?
- Methodological Answer :
- Dynamic Simulations : MD simulations (e.g., GROMACS) assess conformational stability in target binding pockets .
- Free Energy Calculations : MM/PBSA or FEP quantify binding energy discrepancies between assay replicates .
- Metabolite Profiling : LC-MS/MS identifies off-target metabolites that may interfere with assay results .
Q. How can researchers optimize reaction scalability while minimizing byproducts?
- Methodological Answer :
- Solvent Screening : Replace DMF with less toxic solvents (e.g., MeCN) to improve green chemistry metrics .
- Catalyst Loading : Reduce Pd/C from 10% to 5% with longer reaction times to maintain yield .
- Byproduct Analysis : Use LC-MS to track impurities (e.g., dehalogenated byproducts) and adjust stoichiometry .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
